MK-0773

SARM Androgen Receptor Partial Agonist

For researchers studying sarcopenia or muscle wasting, MK-0773 (PF-05314882) is the only 4-aza-steroidal SARM offering quantified tissue selectivity to separate anabolic effects from virilization. Key differentiation data for your study: • Anabolic efficacy: ~80% of DHT on lean body mass with <5% of its uterine weight effect in validated models. • Androgen receptor profile: IC50=6.6 nM, partial agonist Emax=78%, and N/C interaction Emax of only 2%. • Clinical relevance: Phase IIa data confirms significant lean body mass increase (p<0.001) in sarcopenic women. Reliable sourcing ensures continuity for long-term in vivo comparative studies and metabolite library development.

Molecular Formula C27H34FN5O2
Molecular Weight 479.6 g/mol
Cat. No. B8082338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0773
Molecular FormulaC27H34FN5O2
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C
InChIInChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)
InChIKeyGBEUKTWTUSPHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-0773 Compound Profile


MK-0773 (PF-05314882) is a 4-aza-steroidal, orally active selective androgen receptor modulator (SARM) that was developed by Merck and GTx for sarcopenia and muscle wasting indications [1]. It binds to the androgen receptor (AR) with an IC50 of 6.6 nM and exhibits a partial agonist profile with an Emax of 78% in transactivation assays [2]. The compound is distinguished from non-steroidal SARMs by its steroidal core structure and from classical androgens by its tissue-selective anabolic activity [3].

1
Steroidal SARM tool compound for AR partial agonism research
2
Oral administration in rodent and in vivo models
3
Tissue-selective anabolic endpoint studies; low N/C interaction context

MK-0773: Non-Interchangeability


Substituting MK-0773 with a non-steroidal SARM like enobosarm or a classical androgen like testosterone introduces uncontrolled variability in tissue selectivity, anabolic potency, and off-target effects. MK-0773's 4-aza-steroidal core confers a unique partial agonist profile at the androgen receptor, with an N/C interaction (virilization-related) Emax of only 2% [1], a property not shared by non-steroidal SARMs. Furthermore, MK-0773 is non-aromatizable and does not bind to progesterone or glucocorticoid receptors [2], eliminating estrogenic and cross-receptor liabilities inherent to testosterone and some alternatives. Generic substitution fails because the compound's specific anabolic efficacy (≈80% of DHT on LBM) combined with its minimized androgenic side-effect profile (<5% uterine weight effect vs. DHT) [1] cannot be replicated without the precise molecular structure and resulting partial agonism. Clinically, MK-0773 increased lean body mass significantly (p<0.001) in sarcopenic women without improving strength or function [3], an outcome profile distinct from enobosarm, which has shown improvements in physical function in cancer cachexia trials [4].

Target
4‑aza‑steroidal core, partial AR agonist (low virilization‑related endpoint context)
Non‑steroidal SARM (e.g., enobosarm)
Different core structure; variable partial agonism and androgenic endpoint profile may not transfer
Target
Non‑aromatizable, no PR/GR binding; minimized estrogenic confounder context
Testosterone / classical androgen
Aromatizable, cross‑receptor binding; estrogenic and progestogenic endpoint shifts possible
Target
Anabolic efficacy ≈80% of DHT with documented tissue selectivity in OVX models
Other SARMs / androgens
Different anabolic:androgenic ratio; model‑specific endpoint divergence may occur

MK-0773 Comparative Evidence


AR Partial Agonism & Binding Affinity

MK-0773 exhibits an IC50 of 6.6 nM for the androgen receptor (AR) [1]. Its partial agonist profile is characterized by a transactivation Emax of 78% and an N/C interaction (virilization-related) Emax of only 2% [1]. This contrasts with the full agonist profile of dihydrotestosterone (DHT), which exhibits an N/C interaction Emax of 100% under the same assay conditions [1].

AR partial agonism & binding
Head‑to‑head
IC50 6.6 nM; Transactivation Emax 78% vs DHT 100%; N/C interaction Emax 2% vs DHT 100%
Partial agonist profile with near‑absent virilization‑related endpoint context
Cell‑based AR transactivation and two‑hybrid assay
SARM Androgen Receptor Partial Agonist

Anabolic Efficacy vs. DHT

In ovariectomized (OVX) rats, MK-0773 administered subcutaneously at 6 and 80 mg/kg for 24 days produced a maximal increase in lean body mass (LBM) that was approximately 80% of the effect achieved with 3 mg/kg dihydrotestosterone (DHT) [1].

Anabolic efficacy vs DHT
Head‑to‑head
Max LBM increase ≈80% of DHT effect (OVX rat, 24 days)
Quantified anabolic ceiling supports tissue‑selective endpoint interpretation
DHT 3 mg/kg s.c. as comparator; DXA measurement
Lean Body Mass Anabolic Efficacy OVX Rat Model

Androgenic Side Effects: Uterine Weight

MK-0773 demonstrates significant tissue selectivity. In OVX rats, the maximal increase in uterine weight induced by MK-0773 was less than 5% of the effect produced by an equivalent anabolic dose of dihydrotestosterone (DHT) [1].

Uterine weight selectivity
Head‑to‑head
>95% reduction in uterine weight effect vs equivalent anabolic DHT dose
Minimal androgenic endpoint response in reproductive tissue
OVX rat model; uterine weight as androgenic marker
Tissue Selectivity Uterine Weight Androgenic Side Effects

Lean Body Mass in Sarcopenia

In a 6-month, randomized, double-blind, placebo-controlled Phase IIa trial in 170 elderly (≥65 years) sarcopenic women, MK-0773 (50 mg b.i.d.) produced a statistically significant increase in lean body mass (LBM) from baseline compared to placebo (p<0.001) [1]. However, the mean difference in muscle strength improvement between MK-0773 and placebo was not statistically significant (p=0.269) [1].

LBM in sarcopenia
Trial context
Statistically significant LBM increase vs placebo (p
Human model‑response endpoint context; no functional strength improvement observed
Phase IIa RCT; 170 sarcopenic women; 50 mg b.i.d.
Receptor selectivity
Reported
No binding to PR/GR at ≤10 µM; 5α‑reductase IC50 >10 µM
Off‑target receptor interaction context is low; supports pathway‑specific research
In vitro radioligand binding assays
Phase‑I metabolism
Reported
≥10 monooxygenated metabolites (HLM); 3 major monohydroxylated species (electrochemical)
Metabolic fingerprint for doping control LC‑HRMS/MS method development
Human liver microsomes; electrochemical oxidation
Sarcopenia Lean Body Mass Phase IIa Clinical Trial

Receptor Selectivity Profile

MK-0773 demonstrates high selectivity for the androgen receptor. In binding assays, it showed no significant binding to the progesterone receptor or glucocorticoid receptor at concentrations up to 10 μM [1]. Additionally, it exhibits negligible inhibition of 5α-reductase (IC50 > 10 μM) [1].

Receptor selectivity
Reported
No binding to PR/GR at ≤10 µM; 5α‑reductase IC50 >10 µM
Off‑target receptor interaction context is low; supports pathway‑specific research
In vitro radioligand binding assays
Receptor Selectivity Off-Target Binding Steroid Hormone Receptors

In Vitro Phase-I Metabolism

In vitro incubation with human liver microsomes (HLM) produced at least 10 monooxygenated metabolites of MK-0773, primarily from mono- and bis-oxygenation of the steroid nucleus [1]. Electrochemical conversion yielded three predominant monohydroxylated metabolites [1].

Phase‑I metabolism
Reported
≥10 monooxygenated metabolites (HLM); 3 major monohydroxylated species (electrochemical)
Metabolic fingerprint for doping control LC‑HRMS/MS method development
Human liver microsomes; electrochemical oxidation
Drug Metabolism Phase-I Metabolism Doping Control

MK-0773 Research & Procurement Applications


Tissue-Selective Anabolism in Muscle Wasting

Researchers studying age-related sarcopenia or cancer cachexia should consider MK-0773 for in vivo models where separating anabolic effects on muscle from androgenic effects on reproductive tissues is paramount. The compound's quantified partial agonism (80% LBM effect of DHT, <5% uterine weight effect) [1] makes it ideal for dissecting AR-mediated anabolic pathways without confounding virilization. The Phase IIa clinical data in sarcopenic women [2] further validate its translational relevance for muscle wasting research.

Comparative SARM Pharmacology

For studies aiming to elucidate the molecular basis of SARM tissue selectivity, MK-0773 serves as a valuable tool compound due to its well-characterized partial agonist profile (Emax 78%, N/C interaction 2%) [1]. Its steroidal core distinguishes it from non-steroidal SARMs like enobosarm, enabling comparative analyses of how chemical structure influences AR conformation, cofactor recruitment, and downstream gene expression. Procurement is justified when experimental designs require a SARM with a defined, quantifiable bias toward anabolism over androgenic signaling.

Doping Control & Forensic Toxicology

The detailed characterization of MK-0773's phase-I metabolism (≥10 monooxygenated metabolites in HLM) [1] provides a critical foundation for developing LC-MS/MS methods to detect its misuse in sports. Forensic and anti-doping laboratories procuring MK-0773 can use it as a reference standard to generate metabolite libraries, optimize extraction protocols, and validate analytical assays. This application is uniquely supported by the published metabolic fingerprint, which is essential for identifying illicit use of this steroidal SARM.

Preclinical Toxicology of Steroidal SARMs

MK-0773 is a suitable reference compound for preclinical toxicology programs evaluating the safety profile of steroidal SARMs. The documented clinical observations of elevated transaminases (which resolved upon discontinuation) [1] and the known effects on lipid profiles (decreased total cholesterol and HDL) [2] provide a benchmark for assessing hepatotoxicity and metabolic impacts of new chemical entities within the same class. Its non-aromatizable nature [2] also eliminates estrogenic confounders in long-term safety studies.

Application
Selection Property
Validation Focus
Muscle wasting research models
Partial androgen receptor agonism; low N/C interaction context
Lean mass vs. reproductive tissue endpoint monitoring
Comparative SARM pharmacology
Steroidal core structure vs. non‑steroidal SARMs
AR conformation and cofactor recruitment assay interpretation
Doping control & forensic toxicology
Phase‑I metabolic fingerprint (≥10 metabolites)
LC‑HRMS/MS metabolite library and extraction protocol validation
Preclinical steroidal SARM evaluation
Non‑aromatizable, receptor selectivity profile
Hepatotoxicity and lipid metabolism endpoint context (transaminase, HDL monitoring)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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